3-[3-(Trifluoromethyl)benzoyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGQCZNRGLLONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564407 | |
| Record name | (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59190-60-2 | |
| Record name | (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Benzoylpyridine-Containing Scaffolds
The construction of benzoylpyridines, which serve as crucial intermediates in the development of pharmaceuticals and agrochemicals, is achieved through several robust synthetic approaches. google.com These methods are designed to create the central ketone linkage between a pyridine (B92270) ring and a substituted benzene (B151609) ring.
The most prevalent method for synthesizing benzoylpyridines is the Friedel-Crafts acylation. This reaction typically involves the activation of a carboxylic acid derivative, such as an acyl chloride or anhydride, with a Lewis acid catalyst to generate a reactive acylium ion. This electrophile then attacks an aromatic ring. For the synthesis of 3-benzoylpyridine (B1664120), a common route involves the reaction of nicotinoyl chloride (derived from nicotinic acid and thionyl chloride) with benzene in the presence of anhydrous aluminum chloride. orgsyn.org
Condensation reactions also provide a viable pathway to benzoylpyridine scaffolds. One such method involves the reaction between cyanopyridines and hydroxy or alkoxy-substituted benzenes, facilitated by a Lewis acid catalyst like aluminum chloride, with the subsequent passage of dry hydrogen chloride gas. google.com Modern strategies have also employed photochemical conditions for a catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, which, after a subsequent oxidation step, yields the desired benzoylpyridine. nih.govacs.org Other relevant condensation strategies in organic synthesis that can generate related α-hydroxy carbonyl structures include the acyloin and benzoin (B196080) condensations, which involve the coupling of esters or aldehydes, respectively. organic-chemistry.org
Table 1: Comparison of General Synthetic Strategies for Benzoylpyridines
| Method | Precursors | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Pyridinecarboxylic acid, Benzene | Thionyl chloride, Lewis Acid (e.g., AlCl₃) | Well-established, versatile | orgsyn.org |
| Cyanopyridine Condensation | Cyanopyridine, Substituted Benzene | Lewis Acid (e.g., AlCl₃), HCl gas | Utilizes readily available cyanopyridines | google.com |
| Photochemical Reductive Arylation | Aromatic aldehyde, Cyanopyridine | Light (365 nm), DIPEA, followed by oxidation (KMnO₄) | Catalyst-free, high efficiency, mild conditions | nih.gov |
While 3-[3-(trifluoromethyl)benzoyl]pyridine is an achiral molecule, stereoselectivity becomes critical in the synthesis of related chiral pyridinone structures. For instance, the stereoselective synthesis of pyridinones has been achieved through the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts derived from 4-methoxypyridine. nih.govcapes.gov.br
Regioselectivity is a paramount concern in the synthesis of substituted benzoylpyridines. The position of acylation on both the pyridine and benzene rings must be precisely controlled. In Friedel-Crafts reactions involving substituted pyridines, the directing effects of existing substituents and the position of the nitrogen atom govern the outcome. For instance, the synthesis of 2-(2-hydroxyaryl)pyridines versus 3-(2-hydroxyaryl)pyridines from benzynes and pyridine N-oxides can be controlled by modifying reaction conditions, demonstrating the tunability of regioselectivity. rsc.org Similarly, cobalt-catalyzed cycloaddition reactions have been developed for the regioselective synthesis of polysubstituted benzenes, which can be precursors to complex benzoylpyridine structures. nih.gov The challenge in direct functionalization lies in overcoming the inherent reactivity patterns of the pyridine ring, which can be deactivated towards electrophilic substitution.
Preparation of this compound and Analogues
The synthesis of the target compound, this compound, is a multi-step process that hinges on the successful preparation of a key intermediate, 3-(trifluoromethyl)benzoyl chloride, and its subsequent coupling with a pyridine moiety.
The primary precursor for the acylation step is 3-(trifluoromethyl)benzoyl chloride. sigmaaldrich.comchemicalbook.com This compound can be synthesized from 3'-(trifluoromethyl)acetophenone (B147564). A documented procedure involves treating the acetophenone (B1666503) with disulfur (B1233692) dichloride in the presence of pyridine, followed by the addition of sulfuryl dichloride and heating. This process yields 3-(trifluoromethyl)benzoyl chloride with high efficiency. chemicalbook.com
An alternative conceptual approach involves the synthesis of related precursors like 3-trifluoromethyl benzyl (B1604629) chloride. These syntheses often start from m-xylene, which undergoes a series of chlorination and fluorination steps. google.comgoogle.com The trichloromethyl group is a common precursor to the trifluoromethyl group, with fluorination often achieved using hydrogen fluoride (B91410) under various conditions. google.comgoogleapis.com
Table 2: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
|---|
The integration of the trifluoromethyl-substituted benzoyl group with the pyridine ring is typically accomplished via a Friedel-Crafts acylation or a related coupling reaction. While direct acylation of pyridine itself is challenging due to the deactivating effect of the nitrogen atom, organometallic cross-coupling reactions or reactions involving pre-functionalized pyridines (e.g., organolithium or Grignard reagents derived from halopyridines) offer powerful alternatives.
The broader field of integrating trifluoromethyl groups with pyridine rings encompasses several strategies. nih.gov These include:
Halogen Exchange: This classic method involves the fluorination of a (trichloromethyl)pyridine precursor using reagents like antimony trifluoride or hydrogen fluoride. nih.gov
Pyridine Ring Construction: Building the pyridine ring from smaller, pre-functionalized building blocks that already contain the trifluoromethyl group. nih.gov
Direct Trifluoromethylation: Introducing the CF₃ group directly onto the pyridine ring using specialized reagents, such as trifluoromethyl copper species. nih.gov
Recent advances have also provided methods for the regioselective introduction of related fluorinated groups, such as the difluoromethyl eurekalert.org and trifluoromethoxy nih.govresearchgate.netrsc.org groups, onto pyridine scaffolds, highlighting the ongoing development of synthetic tools for creating fluorinated heterocyclic compounds.
The success of these synthetic transformations is highly dependent on the choice of reagents and the precise control of reaction conditions.
Precursor Synthesis: In the conversion of 3'-(trifluoromethyl)acetophenone to the corresponding benzoyl chloride, pyridine acts as a catalyst, while disulfur dichloride and sulfuryl dichloride are the chlorinating agents. chemicalbook.com The reaction requires elevated temperatures (132 °C) to drive the transformation to completion over several hours. chemicalbook.com
Acylation Step: In Friedel-Crafts acylations, the choice and stoichiometry of the Lewis acid (e.g., aluminum chloride) are critical. Anhydrous conditions are mandatory to prevent catalyst deactivation. The reaction temperature must be carefully controlled, often starting at low temperatures (0-10°C) during the addition of the catalyst and then heating to reflux to ensure the reaction proceeds. orgsyn.org
Fluorination Reactions: When preparing trifluoromethyl groups via halogen exchange from trichloromethyl precursors, the choice of fluorinating agent and conditions is key. Liquid hydrogen fluoride can be used at temperatures ranging from 0°C to 120°C, sometimes under pressure, to achieve the selective conversion of the -CCl₃ group to the -CF₃ group. google.comgoogle.com
The use of specific catalysts, such as pyridine in acylation reactions researchgate.net or phase transfer catalysts in chlorination processes, google.com can significantly improve yield and selectivity by facilitating the desired reaction pathway and minimizing side reactions.
Advanced Synthetic Routes for Diverse Derivatizations
The structural complexity of this compound offers multiple avenues for derivatization, enabling the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.
Construction of Fluorinated Pyridine Derivatives
While the direct further fluorination of the existing pyridine ring in this compound is not extensively documented, general methodologies for the synthesis of fluorinated pyridine derivatives provide insights into potential synthetic pathways. The introduction of fluorine atoms or fluorinated groups onto a pyridine ring can significantly alter the compound's physical, chemical, and biological properties.
Established methods for the synthesis of trifluoromethylpyridines (TFMPs) often involve either a chlorine/fluorine exchange using a trichloromethylpyridine precursor or the construction of the pyridine ring from a building block that already contains a trifluoromethyl group. nih.gov For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for several agrochemicals and is produced through direct chlorination and fluorination of 3-picoline. nih.gov
Modern synthetic approaches offer more sophisticated routes to fluorinated pyridines. Rhodium(III)-catalyzed C-H functionalization has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method demonstrates the feasibility of introducing fluorine at the 3-position of a pyridine ring through a catalyzed C-H activation process. Another strategy involves the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®, which can lead to fluorinated dihydropyridines that are subsequently converted to the corresponding pyridines. mdpi.com
Furthermore, direct C-H trifluoromethylation of pyridine rings can be achieved through nucleophilic activation. This involves the hydrosilylation of the pyridine ring to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation. chemrxiv.org This method has been shown to be effective for the 3-position-selective trifluoromethylation of various pyridine and quinoline (B57606) derivatives. chemrxiv.org Although not specifically demonstrated on this compound, these advanced methodologies suggest plausible routes for the synthesis of new fluorinated derivatives starting from this compound or its precursors.
Multi-Component Reactions and Heterocyclic Ring Formations
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound as a reactant are not prominently reported, the reactivity of the ketone and pyridine functionalities suggests its potential as a building block in such transformations for the synthesis of novel heterocyclic systems.
For example, three-component reactions involving arynes, cyclic amines, and a proton source have been developed for the construction of multiheterocyclic motifs. nih.govresearchgate.net The general principle involves the trapping of a benzyne (B1209423) intermediate by a cyclic amine, followed by nucleophilic ring-opening. Given the presence of the pyridine ring, this compound could potentially participate in similar aryne-based MCRs.
Another relevant MCR is the synthesis of benzofurans and coumarins from the reaction of arynes with dimethylformamide (DMF) and active methylene (B1212753) or methine compounds. mdpi.com The ketone moiety in this compound could potentially serve as a reactive site in analogous domino reactions. Furthermore, three-component coupling reactions of arynes, isocyanides, and either activated alkynes or phenyl esters have been shown to generate iminoindenones and phenoxy iminoisobenzofurans. caltech.edu
The synthesis of complex heterocyclic structures often relies on the strategic combination of reactive functional groups. The presence of both a ketone and a pyridine ring in this compound makes it a candidate for participating in MCRs designed to construct fused heterocyclic systems. For instance, the synthesis of quinazolines has been achieved via Rh(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones, where an N-unsubstituted imine acts as both a directing group and a nucleophile in the cyclization step. mdpi.com This highlights the potential for the pyridine nitrogen in the target compound to direct reactions and participate in ring-forming steps.
Reactivity Profiles and Functional Group Transformations
The interplay between the electron-deficient pyridine ring, the electrophilic carbonyl carbon, and the strongly electron-withdrawing trifluoromethyl group governs the reactivity of this compound.
Oxidation Reactions of Benzoylpyridine Derivatives
The oxidation of benzoylpyridines can be directed at either the pyridine ring or the benzoyl moiety, depending on the reaction conditions and the oxidizing agent employed. A common transformation is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). tcichemicals.comresearchgate.netyoutube.com The formation of the N-oxide can modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.
A modular flow chemistry approach has been developed for the synthesis of benzoylpyridines, which involves a final oxidation step of a secondary alcohol intermediate using potassium permanganate (B83412) (KMnO₄) to yield the desired ketone. nih.gov This demonstrates the stability of the benzoylpyridine core under certain oxidative conditions.
While specific studies on the oxidation of this compound are not detailed in the provided search results, the general reactivity of ketones and pyridines suggests that under controlled conditions, selective oxidation of the pyridine nitrogen is a plausible transformation. More vigorous oxidation could potentially lead to cleavage of the aromatic rings, though this is generally less synthetically useful.
Reduction Reactions of Ketone and Ring Systems
The reduction of this compound can selectively target either the ketone carbonyl group or the pyridine ring, depending on the choice of reducing agent and reaction conditions.
Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). rsc.orgorientjchem.orgrsc.orgnih.gov This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The chemoselectivity of NaBH₄ allows for the reduction of the ketone in the presence of the less reactive pyridine ring. The resulting alcohol, (pyridin-3-yl)(3-(trifluoromethyl)phenyl)methanol, can serve as a precursor for further synthetic modifications.
Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. researchgate.netnih.govresearchgate.net Triethylsilane can also be used as a hydrogen source in Pd/C-catalyzed transfer hydrogenation. researchgate.net The complete reduction of the pyridine ring leads to the formation of 3-[3-(trifluoromethyl)benzoyl]piperidine. The reaction conditions for the hydrogenation of pyridines can be mild, and various functional groups are often tolerated. researchgate.net
The table below summarizes the expected products from the selective reduction of this compound.
| Reducing Agent | Target Functional Group | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | (Pyridin-3-yl)(3-(trifluoromethyl)phenyl)methanol |
| H₂/Pd/C | Pyridine Ring | 3-[3-(Trifluoromethyl)benzoyl]piperidine |
Nucleophilic Substitution Reactions on Pyridine and Trifluoromethyl Centers
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing benzoyl and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org
On the Pyridine Ring: Nucleophilic attack on the pyridine ring is generally favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. wikipedia.orgnih.gov While the benzoyl group is at the 3-position, its electron-withdrawing nature further activates the ring towards nucleophilic attack. Reactions with strong nucleophiles, such as organolithium reagents or alkoxides, could potentially lead to substitution at the 2- or 4-positions. strath.ac.uk The presence of a good leaving group on the pyridine ring would facilitate such reactions.
On the Trifluoromethyl Center: The trifluoromethyl group is generally considered to be very stable and unreactive towards nucleophilic attack due to the strength of the carbon-fluorine bonds. However, under certain conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid. This transformation typically requires harsh conditions, such as treatment with strong acids or bases at elevated temperatures. nih.govrsc.orgresearchgate.netelsevierpure.com For example, the hydrolysis of trifluoromethyl groups on triarylphosphines has been achieved using fuming sulfuric acid and boric acid. nih.govrsc.org While challenging, this reaction provides a potential route to convert the trifluoromethyl group in this compound into a carboxylic acid functionality.
Furthermore, trifluoromethyl thianthrenium triflate has been developed as a versatile reagent that can act as a source of electrophilic, nucleophilic, and radical trifluoromethyl species, showcasing the diverse reactivity that can be accessed from trifluoromethyl-containing compounds. nih.gov
The table below outlines the potential nucleophilic substitution reactions for this compound.
| Reaction Site | Reagent/Conditions | Potential Product |
|---|---|---|
| Pyridine Ring (e.g., C2 position) | Strong Nucleophile (e.g., R-Li) | 2-Substituted-3-[3-(trifluoromethyl)benzoyl]pyridine |
| Trifluoromethyl Group | Strong Acid/Heat (e.g., H₂SO₄/H₃BO₃) | 3-(3-Carboxybenzoyl)pyridine |
Cycloaddition and Rearrangement Reactions
While specific studies on the cycloaddition and rearrangement reactions of this compound are not extensively documented, the chemical functionalities present in the molecule—a pyridine ring, a ketone, and a trifluoromethylated benzene ring—suggest a potential for reactivity in these types of transformations, analogous to related compounds.
Cycloaddition Reactions:
The carbonyl group of the benzoyl moiety can theoretically participate in photochemical cycloaddition reactions. A well-known example is the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane (B1205548) ring. nih.gov In this context, the benzophenone-like structure of this compound could react with various alkenes under UV irradiation. The reaction is believed to proceed via the excitation of the carbonyl to a triplet state, followed by addition to the alkene.
Furthermore, the pyridine ring itself can act as a dienophile in Diels-Alder reactions, particularly when activated by a coordinating metal complex. acs.org For instance, tungsten complexes have been used to promote [4+2] cycloaddition reactions with pyridines, effectively rendering the heterocycle similar to a 2-azadiene. acs.org While direct evidence for this compound is lacking, its pyridine core suggests a potential for such transformations under suitable catalytic conditions.
The table below summarizes potential cycloaddition reactions based on the functional groups present in this compound.
| Reaction Type | Participating Functional Group | Potential Product | Conditions |
| Paternò-Büchi Reaction | Ketone (C=O) | Oxetane | Photochemical (UV) |
| Diels-Alder Reaction | Pyridine Ring | Bicyclic Piperidine Derivative | Metal Catalysis |
Rearrangement Reactions:
Ketones bearing a trifluoromethyl group are known to undergo various rearrangement reactions. For instance, α-hydroxy ketones with trifluoromethyl N-acylhydrazones have been shown to undergo a [3+2] cyclization/rearrangement to yield multisubstituted trifluoromethyloxazolines. rsc.org While this is not a direct rearrangement of the ketone itself, it highlights the influence of the trifluoromethyl group on the reactivity of adjacent functionalities.
Additionally, silver-catalyzed defluorinative carboimination of trifluoromethyl ketones has been reported, which involves a cascade process including aza-Claisen rearrangement to form α,α-difluoroimines. researchgate.net This type of transformation showcases the potential for rearrangements involving the trifluoromethyl group and the adjacent carbonyl.
Reissert-Henze Reaction Analogues and Related Processes
The Reissert-Henze reaction is a classic method for the functionalization of the α-position of pyridine rings. kochi-tech.ac.jp The reaction typically involves the treatment of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, in the presence of a cyanide source, historically potassium cyanide. rsc.org This initially forms an N-acyloxypyridinium salt. Subsequent nucleophilic attack by cyanide at the C2 position, followed by rearomatization through the elimination of benzoic acid, yields a 2-cyanopyridine. kochi-tech.ac.jpnii.ac.jp
Given that this compound is a 3-substituted pyridine, it could potentially be a product of a Reissert-Henze type reaction sequence where the benzoyl group is introduced at a different stage, or it could be a precursor to further functionalization. For instance, if 3-benzoylpyridine N-oxide were subjected to Reissert-Henze conditions, cyanation would be expected to occur at the 2- or 6-position.
Analogous processes have been developed that expand the scope of the classical Reissert-Henze reaction. For example, the reaction of N-benzoyloxypyridinium chloride with silver acetylide results in the ethynylation of the pyridine ring at the 2-position. researchgate.net Furthermore, intramolecular versions of the Reissert-Henze reaction have been explored, where an N-carbamoyloxypyridinium salt undergoes intramolecular attack of the carbonyl oxygen at the 2-position of the pyridine ring, leading to the formation of 2-pyridyl carbamates. kochi-tech.ac.jp
The general mechanism for a classical Reissert-Henze reaction is outlined below:
| Step | Description | Intermediate/Product |
| 1 | N-oxidation of the pyridine starting material. | Pyridine N-oxide |
| 2 | Acylation of the N-oxide. | N-acyloxypyridinium salt |
| 3 | Nucleophilic attack at the C2 position. | Dihydropyridine intermediate |
| 4 | Rearomatization via elimination. | 2-substituted pyridine |
While no specific examples of this compound being directly used in or synthesized by a Reissert-Henze reaction are available, its structural motifs are relevant to this class of reactions for pyridine functionalization.
Spectroscopic Characterization and Computational Chemical Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of 3-[3-(Trifluoromethyl)benzoyl]pyridine, offering detailed insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum of this compound displays a series of signals corresponding to the distinct protons on the pyridine (B92270) and trifluoromethyl-substituted benzene (B151609) rings. The aromatic region typically shows complex multiplets due to spin-spin coupling between adjacent protons. Protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to those on the benzoyl ring due to the electron-withdrawing nature of the nitrogen atom.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum is characterized by signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons of both rings. The carbonyl carbon signal typically appears significantly downfield. The carbon atom attached to the trifluoromethyl group shows a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.
| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.49 (ddd, J = 8.0, 4.8, 0.8 Hz, 1H) | 194.5 (C=O) |
| 7.65 (t, J = 7.8 Hz, 1H) | 154.0 (Ar-C) |
| 7.88 (d, J = 7.8 Hz, 1H) | 150.1 (Ar-C) |
| 8.01 (s, 1H) | 137.9 (Ar-C) |
| 8.08 (d, J = 7.9 Hz, 1H) | 137.1 (Ar-C) |
| 8.24 (dt, J = 8.0, 1.9 Hz, 1H) | 133.0 (Ar-C) |
| 8.84 (dd, J = 4.8, 1.6 Hz, 1H) | 131.6 (q, J = 32.9 Hz, C-CF₃) |
| 9.11 (dd, J = 2.2, 0.8 Hz, 1H) | 129.8 (Ar-C) |
| 129.7 (q, J = 3.8 Hz, Ar-C) | |
| 126.7 (q, J = 3.8 Hz, Ar-C) | |
| 124.0 (Ar-C) | |
| 123.4 (q, J = 272.5 Hz, CF₃) | |
| Note: Data is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this specific compound. |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹. The exact position can be influenced by the electronic effects of the attached aromatic rings. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group give rise to strong, characteristic bands, usually found in the 1100-1350 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1650 - 1670 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch (CF₃) | 1100 - 1350 |
Mass Spectrometry (MS) and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, or the bond between the carbonyl group and the benzene ring. This would lead to the formation of characteristic ions such as the 3-pyridoyl cation or the 3-(trifluoromethyl)benzoyl cation. Loss of the trifluoromethyl group (•CF₃) is another plausible fragmentation pathway.
Predicted Fragmentation Ions:
[C₁₃H₈F₃NO]⁺ (Molecular Ion)
[C₆H₄NO]⁺ (3-Pyridoyl cation)
[C₈H₄F₃O]⁺ (3-(Trifluoromethyl)benzoyl cation)
[C₅H₄N]⁺ (Pyridyl cation)
[C₇H₄F₃]⁺ (Trifluoromethylphenyl cation)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
A crystallographic study of this compound would reveal the relative orientation of the pyridine and the 3-(trifluoromethyl)phenyl rings with respect to the central carbonyl group. This includes the dihedral angle between the two aromatic rings, which is a key conformational feature. Intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the packing of the molecules in the crystal lattice would also be elucidated. As of now, publicly available crystallographic data for this specific compound is limited.
Quantum Chemical and Molecular Modeling Investigations
Computational methods, particularly those based on quantum chemistry, are invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be employed to predict various properties of this compound.
These calculations can yield an optimized molecular geometry, which can be compared with experimental data from X-ray crystallography if available. DFT is also used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Furthermore, DFT can be used to predict NMR chemical shifts, providing a theoretical basis for the interpretation of experimental spectra.
Other properties that can be investigated using DFT include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations provide insights into the molecule's reactivity, charge distribution, and potential sites for electrophilic and nucleophilic attack.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For complex molecules with rotatable bonds, such as this compound, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.
This analysis is typically performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). acs.org The process involves systematically rotating the single bonds—primarily the C-C bond between the benzoyl and pyridine groups and the C-C bond of the trifluoromethyl group—to map the potential energy landscape and identify the most stable conformer. The optimized structure of 1,3,5-tris(trifluoromethyl)benzene (B44845) has been determined to have C_S symmetry. researchgate.net The final optimized geometry provides key structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Trifluoromethyl-Containing Heterocyclic Compound Based on DFT Calculations. Note: This table represents the type of data generated from geometry optimization studies and is based on findings for similar molecular structures. acs.org
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 121 |
| C-N (ring) | 1.33 - 1.34 | C-N-C (ring) | 117 - 119 |
| C=O | ~1.23 | C-C=O | ~120 |
| C-CF₃ | ~1.50 | C-C-F | ~111 |
| C-F | ~1.35 | F-C-F | ~107 |
Electronic Structure Properties (Frontier Molecular Orbitals, Charge Distribution)
The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. These properties are investigated through analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. Computational studies show that the trifluoromethyl (CF₃) group can significantly influence a molecule's electronic properties. researchgate.net
Charge distribution is visualized using the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). bhu.ac.in This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Table 2: Representative Electronic Properties Calculated for Heterocyclic Compounds. Note: This table illustrates typical data obtained from electronic structure calculations.
| Property | Value (eV) | Description |
| E_HOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.5 to 5.5 | Indicator of chemical reactivity and stability |
Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. jocpr.comsemanticscholar.org These theoretical calculations, often performed on the optimized molecular geometry, can help in the assignment of complex experimental spectra.
IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. researchgate.net The calculated wavenumbers are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental data. acs.org Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific bond stretches, bends, or torsions. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. researchgate.net These calculations predict the absorption wavelengths (λ_max) in a UV-Vis spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net
Table 3: Illustrative Simulated Spectroscopic Data. Note: This table shows examples of data generated from spectroscopic simulations.
| Spectrum Type | Parameter | Calculated Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 190-200 ppm | C=O (carbonyl) |
| ¹H NMR | Chemical Shift (δ) | 7.5-8.8 ppm | Aromatic Protons |
| IR | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ | C=O stretch |
| IR | Wavenumber (cm⁻¹) | 1100-1250 cm⁻¹ | C-F stretch |
| UV-Vis | λ_max | ~260 nm | π → π* transition |
Potential Energy Surface (PES) Mapping for Molecular Stability
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, researchers can gain detailed insights into molecular stability, conformational flexibility, and reaction pathways.
The construction of a PES involves performing a large number of energy calculations at systematically varied geometries using high-level ab initio methods. nih.gov The resulting energy points are then fitted to a continuous mathematical function. Analysis of the PES reveals:
Local Minima: Stable conformations of the molecule.
Saddle Points: Transition states connecting different minima. The energy at a saddle point corresponds to the activation energy or rotational barrier.
For this compound, PES mapping can be used to determine the energy barriers for rotation around the single bonds connecting the two aromatic rings and the trifluoromethyl group. This information is crucial for understanding the molecule's conformational dynamics and stability. The numerical precision used in the calculations is important, as higher precision is needed for accurately determining properties that rely on higher-order energy derivatives. arxiv.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. rjptonline.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol). The results reveal plausible binding poses and specific intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Halogen bonds
π-π stacking
Docking studies on pyridine derivatives have been performed against various targets, including kinases and synthases. nih.govnih.govresearchgate.net For instance, studies involving similar trifluoromethyl-containing ligands have identified key interactions with amino acid residues in the active site of enzymes like Tyrosine Kinase. rjptonline.org
Table 4: Representative Output from a Molecular Docking Simulation. Note: This table illustrates the typical information obtained from a molecular docking study.
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (K_i) | Key Interacting Residues | Interaction Type |
| Tyrosine Kinase | -7.0 to -9.0 | Micromolar (µM) | Met, Gln, Cys | Hydrogen Bond |
| EGFR-Kinase | -6.5 to -8.5 | Micromolar (µM) | Leu, Val, Ala | Hydrophobic Interaction |
| GlcN-6-P synthase | -6.0 to -7.5 | Micromolar (µM) | Asp, Glu | Halogen Bond (F atoms) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov
In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), the 3D structures of a set of molecules are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. These fields are then correlated with the observed biological activity (e.g., IC₅₀ values) to build a predictive model.
The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish activity:
Steric Maps: Show where bulky groups are favorable (e.g., green contours) or unfavorable (e.g., yellow contours).
Electrostatic Maps: Indicate where positive charge is favorable (blue contours) or negative charge is favorable (red contours).
Hydrophobic Maps: Identify regions where hydrophobic character increases or decreases activity.
QSAR models are valuable tools for optimizing lead compounds and designing new molecules with improved potency. nih.gov
Advanced Medicinal Chemistry Research and Biological Target Elucidation in Vitro
Investigation as a Pharmacophore in Rational Drug Design
In the field of rational drug design, a pharmacophore is defined as the specific arrangement of steric and electronic features that are essential for a molecule to interact with a particular biological target and elicit a biological response. nih.govresearchgate.net The 3-[3-(trifluoromethyl)benzoyl]pyridine scaffold possesses several features that make it an attractive core for pharmacophore-based drug design.
The key characteristics of this scaffold include:
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: Both the pyridine and the trifluoromethyl-phenyl rings provide aromatic surfaces capable of engaging in π-π stacking or hydrophobic interactions within a target's binding site.
A Hydrogen Bond Acceptor/Linker: The carbonyl group (ketone) serves as another hydrogen bond acceptor and provides a specific geometry and spacing between the two aromatic rings.
An Electron-Withdrawing Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is highly lipophilic. nih.gov This group can significantly influence the electronic properties of the phenyl ring and enhance binding affinity and cell permeability. nih.gov
Pharmacophore modeling is a computational technique used to identify these essential features from a set of active molecules. researchgate.net This information is then used to create a 3D model that can guide the design of new, more potent compounds or to screen large compound libraries for novel hits. nih.govdntb.gov.ua The this compound structure, with its well-defined arrangement of acceptors, aromatic rings, and lipophilic groups, serves as a foundational template in the design of targeted inhibitors. rsc.org
Enzyme Inhibition Studies (In Vitro)
The utility of the this compound scaffold and its derivatives has been demonstrated through in vitro studies against a variety of enzymes.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Its activity, particularly from bacteria like Helicobacter pylori, is linked to pathologies such as peptic ulcers and gastric cancer. nih.govsemanticscholar.org Consequently, the inhibition of urease is a significant therapeutic goal. researchgate.net
Derivatives containing the trifluoromethylbenzoyl moiety have been investigated as urease inhibitors. For instance, chalcones incorporating a 2-trifluoromethyl-phenyl group have demonstrated urease inhibitory activity. bohrium.com Kinetic studies are crucial to understand the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. researchgate.net These studies, often employing the Lineweaver-Burk plot, help to elucidate how the inhibitor interacts with the enzyme, whether by binding to the active site, an allosteric site, or the enzyme-substrate complex. nih.gov The potency of urease inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) value, with lower values indicating greater potency. Some novel inhibitors have shown IC50 values in the nanomolar range, representing a significant improvement over standard inhibitors like thiourea. researchgate.net
Table 1: Urease Inhibition Data for Related Compounds No direct inhibition data for the specific compound this compound was found in the search results. The table below represents data for structurally related compounds to illustrate the potential of the trifluoromethylbenzoyl pharmacophore.
| Compound Class | Example Compound | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| Chalcones | 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone | Not Specified | - | bohrium.com |
| Proton Pump Inhibitors | Rabeprazole | 0.34 (at pH 7.0) | Irreversible Noncompetitive | nih.gov |
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and proliferation. nih.govfrontiersin.org Dysregulation of GSK-3 activity has been implicated in numerous diseases, making it a prominent therapeutic target. frontiersin.orgnih.gov
A variety of chemical scaffolds have been developed as GSK-3 inhibitors. While the specific compound this compound is not explicitly detailed as a GSK-3 inhibitor in the provided results, structurally related molecules containing pyridine and other heterocyclic systems have shown potent activity. nih.govselleckchem.com High selectivity is a critical attribute for a kinase inhibitor to minimize off-target effects. Potent inhibitors often exhibit IC50 values in the low nanomolar range and are tested against a panel of other kinases to determine their selectivity profile. For example, some inhibitors have shown over 15,000-fold selectivity for GSK-3β compared to other kinases like AKT-1 and PKA. nih.gov
Table 2: Potency and Selectivity of Representative GSK-3 Inhibitors
| Inhibitor | GSK-3β IC50 (nM) | Selectivity Profile | Source |
|---|---|---|---|
| Compound 52 (1,3,4-oxadiazole analog) | 2.3 | >1,000-fold vs. 23 other kinases | nih.gov |
| LY2090314 | 0.9 | Highly selective against a large kinase panel | selleckchem.com |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.com Developing dual inhibitors that can target both AChE and BChE may offer a more effective therapeutic approach. mdpi.comnih.gov
Research has explored compounds with structures related to the trifluoromethylbenzoyl scaffold as cholinesterase inhibitors. For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were reported as dual inhibitors of both AChE and BChE. nih.gov The inhibitory activities of these compounds are determined in vitro using methods like the Ellman method, and their potencies are expressed as IC50 values. mdpi.com
Table 3: In Vitro Inhibition of AChE and BChE by Related Hydrazinecarboxamides
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Source |
|---|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (range) | 27.0–106.8 | 58.0–277.5 | nih.gov |
| 2-Benzoylhydrazine-1-carboxamides (general range) | 44–100 | from 22 | nih.govmdpi.com |
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. nih.govnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. nih.gov
Compounds featuring a trifluoromethylphenyl group have been designed and synthesized as potential antidiabetic agents with α-glucosidase inhibitory activity. nih.gov The mechanism of inhibition can be determined through kinetic studies, which reveal whether the inhibitor competes with the substrate for the active site (competitive), binds to an allosteric site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive). researchgate.netresearchgate.net Molecular docking studies are often used to complement kinetic data by predicting the binding mode of the inhibitor within the enzyme's active site, identifying key interactions with amino acid residues like Asp203, Asp327, and His600. nih.gov
Table 4: α-Glucosidase Inhibition Data for a Related Compound
| Compound | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|
| 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | 6.28 | Not Specified | nih.gov |
Protein kinases play a central role in signal transduction, and their aberrant activity is a hallmark of many cancers. The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML). frontiersin.orgresearchgate.net Tyrosine kinase inhibitors (TKIs) are the standard of care, but resistance due to mutations in the kinase domain remains a challenge. researchgate.netnih.gov
The development of new BCR-ABL inhibitors is an active area of research. acs.org While direct data for this compound was not available, the general strategy involves designing small molecules that can potently inhibit both the native (wild-type) BCR-ABL kinase and its various mutant forms, particularly the highly resistant T315I mutant. frontiersin.org The efficacy of these inhibitors is assessed in vitro by measuring their IC50 values against cell lines expressing different forms of the BCR-ABL protein. frontiersin.orgnih.gov
Table 5: Inhibition of BCR-ABL by Representative Kinase Inhibitors
| Inhibitor | Target | IC50 | Source |
|---|---|---|---|
| Imatinib | BCR-ABL | - | researchgate.netnih.gov |
| Dasatinib | BCR-ABL | - | researchgate.netnih.gov |
| Nilotinib | BCR-ABL | - | researchgate.netnih.gov |
| Ponatinib | BCR-ABL | - | nih.gov |
Protoporphyrinogen (B1215707) Oxidase Inhibition for Herbicide Activity
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll (B73375) and heme. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cellular damage, making PPO a key target for herbicides. researchgate.net While the trifluoromethylpyridine moiety is present in certain classes of PPO-inhibiting herbicides, research specifically evaluating this compound for this activity is not available in the reviewed literature. For instance, studies have investigated novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives as PPO inhibitors, demonstrating that the trifluoromethylpyridine scaffold can be incorporated into potent herbicidal agents. nih.gov Molecular docking studies of these related compounds suggest they can occupy the active site of the PPO enzyme, blocking the normal synthesis of chlorophyll and ultimately leading to weed death. nih.gov However, direct experimental data on the PPO inhibitory potential of this compound itself has not been reported.
Acetolactate Synthase Inhibition for Agrochemical Applications
Acetolactate synthase (ALS) is another crucial enzyme in plants, responsible for the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS starves the plant of these essential amino acids, leading to growth cessation and death. This enzyme is the target for several major classes of herbicides. nih.gov The trifluoromethylpyridine structure is a key component in some commercial ALS-inhibiting herbicides. jst.go.jp One notable example is Flazasulfuron, a sulfonylurea-type herbicide containing a trifluoromethylpyridine ring, which is used for selective weed control on turf, sugarcane, and in perennial crops. nih.gov The high electronegativity of the trifluoromethyl group on the pyridine ring is a significant feature of this molecule's chemical properties. nih.gov Despite the presence of this structural motif in established agrochemicals, specific research detailing the activity of this compound as an inhibitor of acetolactate synthase has not been identified in the scientific literature.
Receptor Binding and Modulation Assays (In Vitro)
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism
The Retinoic acid receptor-related orphan receptor C2 (RORC2, also known as RORγt) is a nuclear hormone receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. nih.govacs.org As such, RORC2 is a promising therapeutic target for autoimmune diseases, and small molecule inverse agonists are actively being sought. nih.gov
While direct studies on this compound are not available, research into other complex molecules containing similar structural elements has been conducted. For example, a potent and selective RORC2 inverse agonist identified through high-throughput screening was 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. nih.govacs.org This molecule incorporates a trifluoromethyl group on a pyridine-like ring system and a benzamide (B126) moiety, which is structurally related to the benzoyl group in this compound. This discovery highlights that these chemical fragments can be part of a molecular scaffold that achieves high-affinity binding and inverse agonism at the RORC2 receptor. nih.govacs.org The mechanism of such inverse agonists involves binding to the receptor's ligand-binding domain, which suppresses the constitutive transcriptional activity of the receptor and reduces the production of inflammatory mediators. acs.org
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition
The glycine transporter 1 (GlyT1) regulates the concentration of glycine in the synaptic cleft. As glycine is a required co-agonist at N-methyl-D-aspartate (NMDA) receptors, inhibiting GlyT1 can enhance NMDA receptor function. nih.govnih.gov This mechanism is being explored for the treatment of central nervous system disorders like schizophrenia, where NMDA receptor hypofunction is implicated. nih.govresearchgate.net
The trifluoromethylpyridine scaffold has been utilized in the design of GlyT1 inhibitors. Research has identified compounds such as 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TASP0315003) as effective GlyT1 inhibitors. nih.gov This demonstrates the utility of the trifluoromethylpyridine core in developing ligands for this transporter. However, specific studies investigating the inhibitory activity of this compound at GlyT1 have not been reported in the reviewed scientific literature.
Adenosine (B11128) Receptor (A₁) Allosteric Modulation
The adenosine A₁ receptor (A₁R) is a G protein-coupled receptor that, when activated, produces antinociceptive effects, making it a target for the treatment of neuropathic pain. nih.govmdpi.com Positive allosteric modulators (PAMs) are of particular interest as they enhance the effect of the endogenous agonist adenosine, potentially offering a more targeted therapeutic effect with fewer side effects than direct agonists. mdpi.comnih.gov
The 3-(trifluoromethyl)benzoyl moiety is a key structural feature in a known class of A₁R PAMs. The seminal discovery in this area was a series of 2-amino-3-benzoylthiophenes, including the well-characterized PAM, PD 81,723. nih.gov Structure-activity relationship (SAR) studies have confirmed that the substitution of the 3-benzoyl ring with a trifluoromethyl group, as seen in PD 81,723, is well-tolerated and can improve the magnitude of positive allosteric modulation. nih.gov Another novel A₁R PAM, VCP171, also incorporates this key feature. nih.gov These molecules bind to an allosteric site on the receptor, distinct from the main binding site for adenosine, and act to enhance the binding and function of the endogenous agonist. mdpi.comnih.gov This is a promising mechanism for conditions where local adenosine concentrations increase, such as in response to cellular stress or hypoxia. nih.gov
| Compound Name (Acronym) | Chemical Structure | Biological Activity |
|---|---|---|
| PD 81,723 | 2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone | Adenosine A₁ Receptor Positive Allosteric Modulator nih.gov |
| VCP171 | (2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone | Adenosine A₁ Receptor Positive Allosteric Modulator nih.gov |
Serotonin (B10506) Receptor (5-HT₂A, 5-HT₇) Ligand Properties
The serotonin receptors 5-HT₂A and 5-HT₇ are G protein-coupled receptors involved in a wide range of physiological and pathological processes in the central nervous system. The 5-HT₂A receptor is a primary target for atypical antipsychotic drugs and is implicated in cognitive and behavioral functions. mdpi.comnih.gov The 5-HT₇ receptor is involved in the regulation of circadian rhythms, learning, memory, and mood, making it a target for treating depression and other neurological disorders. nih.govfrontiersin.org
While various ligands have been developed for these receptors, specific research on the binding properties or functional activity of this compound at either the 5-HT₂A or 5-HT₇ receptor was not identified in the reviewed literature. The development of ligands for these receptors often involves complex pharmacophores, such as the arylpiperazine derivatives studied for 5-HT₂A antagonism or the varied structures targeting the 5-HT₇ receptor. mdpi.comnih.gov For example, studies on 4-benzoyl-piperidine derivatives have explored ligand binding at the 5-HT₂A receptor, but these did not include the specific trifluoromethyl substitution pattern of the compound . nih.gov
Sigma 1 (σ₁) Receptor Antagonism
The sigma-1 (σ₁) receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target in medicinal chemistry for the development of therapeutics for a range of central nervous system disorders, including neuropathic pain. nih.govresearchwithrutgers.com Antagonism of the σ₁ receptor is a key mechanism of action for several investigational drugs, as it can modulate various downstream signaling pathways. nih.govnih.gov
While direct experimental data on the sigma-1 receptor antagonism of this compound is not extensively available in the current body of scientific literature, the chemical scaffold of this compound, which incorporates a pyridine ring, is a feature present in a number of molecules designed and evaluated for σ₁ receptor activity. For instance, various derivatives containing a pyridine moiety have been synthesized and assessed for their binding affinity and functional activity at the σ₁ receptor. nih.govresearchgate.net The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the pyridine and associated rings are crucial for potent and selective antagonism. researchgate.netresearchgate.net
The development of novel σ₁ receptor antagonists often involves the exploration of diverse chemical scaffolds, including those based on pyrimidine (B1678525) and other heterocyclic systems. researchgate.net These studies have identified compounds with high binding affinity (in the nanomolar range) and significant selectivity over the sigma-2 (σ₂) receptor subtype. researchgate.net Given the structural elements of this compound, specifically the benzoylpyridine core, it represents a candidate for future investigation to determine its potential binding affinity and functional activity as a σ₁ receptor antagonist. Such studies would be necessary to elucidate its specific interactions with the receptor and its potential as a modulator of σ₁ receptor-mediated signaling.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Mechanisms
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride and bicarbonate channel, and mutations in the CFTR gene lead to the genetic disorder cystic fibrosis. mdpi.comcff.org Small molecules known as CFTR modulators, which include potentiators and correctors, are a therapeutic strategy to restore the function of the mutant CFTR protein. cff.orgnih.govcff.org Potentiators are a class of CFTR modulators that enhance the channel gating of the CFTR protein that is present at the cell surface, thereby increasing the flow of ions. cff.orgcff.org
Currently, there is a lack of direct scientific evidence to suggest that this compound functions as a CFTR potentiator. The chemical structures of known CFTR potentiators are diverse and have been identified through high-throughput screening and subsequent medicinal chemistry optimization. mdpi.comnih.gov The development of these therapies has significantly changed the clinical management of cystic fibrosis for individuals with specific mutations. mdpi.com Research in this area is ongoing, with a focus on identifying new chemical scaffolds that can lead to more effective CFTR modulation for a broader range of mutations. nih.govnih.gov
In Vitro Cellular Activity and Cellular Pathway Modulation
Modulation of Cellular Proliferation and Apoptosis
The induction of apoptosis, or programmed cell death, in cancer cells is a primary goal of many chemotherapeutic agents. mdpi.com The trifluoromethyl and pyridine moieties are present in a variety of compounds that have been investigated for their antiproliferative and pro-apoptotic activities.
While direct studies on this compound are limited, related structures have shown notable effects on cancer cell lines. For example, some benzofuran (B130515) and benzochromene derivatives have been demonstrated to induce apoptosis in human cancer cells. researchgate.netnih.gov The proposed mechanisms often involve the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins such as BCL-2. researchgate.net
Furthermore, the treatment of cancer cells with certain benzothiazole (B30560) derivatives has been shown to induce classic apoptotic features, including DNA fragmentation and nuclear condensation. mdpi.com Investigations into the molecular pathways have suggested that these effects can be mediated through the suppression of signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival. mdpi.com The activity of executioner caspases, like caspase-3, is often elevated in cells undergoing apoptosis induced by such compounds. nih.govnih.gov
The potential for this compound to modulate cellular proliferation and apoptosis would need to be confirmed through direct experimental evaluation on various cancer cell lines.
Cytokine Level Regulation (e.g., Interleukin-6)
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and the immune response. Dysregulation of IL-6 is implicated in various inflammatory diseases. nih.gov The inhibition of pro-inflammatory cytokines is a key strategy in the development of new anti-inflammatory drugs. nih.gov
There is currently no direct evidence in the scientific literature detailing the effect of this compound on IL-6 levels. However, compounds containing trifluoromethyl groups have been investigated for their immunomodulatory properties. For instance, a class of compounds known as bis(trifluoromethyl)pyrazoles (BTPs) has been shown to inhibit the production of a wide range of cytokines, including both TH1 and TH2 types. nih.govresearchgate.net These compounds were found to inhibit the secretion of IL-2, IL-4, IL-5, and IFN-gamma in stimulated T cells in a concentration-dependent manner. nih.gov
The potential of this compound to regulate cytokine levels, including IL-6, would require dedicated in vitro studies using appropriate cell models, such as peripheral blood mononuclear cells or specific immune cell lines, stimulated to produce inflammatory cytokines.
Reactive Oxygen Species (ROS) Production Inhibition
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a role in cellular signaling and homeostasis. nih.gov However, excessive ROS production can lead to oxidative stress, which is implicated in a variety of diseases. nih.gov The ability of chemical compounds to scavenge ROS or inhibit their production is a measure of their antioxidant potential. nih.gov
Cell-based assays are also employed to assess the effect of a compound on intracellular ROS levels. researchgate.net These assays often use fluorescent probes that react with ROS to produce a measurable signal. researchgate.net To determine if this compound possesses ROS production inhibition capabilities, it would need to be subjected to such standardized in vitro and cell-based antioxidant assays.
Anti-malarial Activity in Parasite Erythrocytic Stages
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. researchgate.netbohrium.com The pyridine moiety is a key structural feature in several established antimalarial drugs. researchgate.netbohrium.com Additionally, compounds containing trifluoromethyl groups have shown promise as potent antiplasmodial agents. nih.govscielo.brmdpi.com
While direct in vitro anti-malarial data for this compound is not available, studies on structurally related compounds provide insights into its potential activity. For instance, a series of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives were evaluated for their in vitro activity against a chloroquine-resistant strain of P. falciparum. scielo.br Several of these compounds exhibited significant antiplasmodial activity. scielo.br
Furthermore, structure-activity relationship (SAR) studies of various pyridine derivatives have identified compounds with potent in vivo and in vitro anti-malarial activity. bohrium.comnih.gov These studies highlight the importance of the substituents on the pyridine ring for biological activity. bohrium.comnih.gov The mechanism of action for some pyridine-containing antimalarials is thought to be similar to that of chloroquine, which involves the inhibition of hemozoin formation in the parasite's food vacuole. researchgate.net
The data for related trifluoromethyl-containing compounds suggest that this compound warrants investigation as a potential antimalarial agent.
Table 1: In Vitro Antiplasmodial Activity of Representative Trifluoromethyl-Containing Quinoxaline Derivatives against P. falciparum (FcB1 strain, Chloroquine-Resistant)
| Compound | R | X | IC₅₀ (µM) |
| 2b | 7-Me | OEt | 0.17 |
| 4b | 7-Me | NH-Ph | 0.13 |
| 5b | 7-Me | NH-(p-F)Ph | 0.15 |
| 6b | 7-Me | NH-(p-Cl)Ph | 0.14 |
| 3c | H | NH-Me | 0.23 |
| 4c | H | NH-Ph | 0.20 |
| 5c | H | NH-(p-F)Ph | 0.22 |
Data extracted from related research on 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives for illustrative purposes. scielo.br
Anticancer Activity against Specific Cancer Cell Lines (e.g., HeLa, COLO205, HepG2, MCF7)
Extensive literature searches did not yield specific data on the in vitro anticancer activity of the compound this compound against the human cancer cell lines HeLa (cervical cancer), COLO205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer). While research has been conducted on various derivatives of pyridine and compounds containing the trifluoromethylbenzoyl moiety, no studies presenting the cytotoxic effects or IC50 values for the specific molecule this compound against these cell lines could be identified in the publicly available scientific literature.
The following tables are therefore presented without data, reflecting the absence of specific findings for the compound of interest in the context of these particular cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound against HeLa Cell Line
| Compound | Concentration | % Cell Viability | IC50 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Anticancer Activity of this compound against COLO205 Cell Line
| Compound | Concentration | % Cell Viability | IC50 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vitro Anticancer Activity of this compound against HepG2 Cell Line
| Compound | Concentration | % Cell Viability | IC50 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 4: In Vitro Anticancer Activity of this compound against MCF7 Cell Line
| Compound | Concentration | % Cell Viability | IC50 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
It is important to note that the absence of data does not necessarily indicate a lack of anticancer activity for this compound. Rather, it signifies that research specifically investigating its effects on these particular cell lines has not been published or is not readily accessible. Further experimental studies would be required to determine the potential cytotoxic and antiproliferative properties of this compound against HeLa, COLO205, HepG2, and MCF7 cells.
Structure Activity Relationship Sar Investigations in Chemical Biology
Impact of Trifluoromethyl Group Position and Substitution on Biological Potency
The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties and, consequently, its biological activity. nih.govmdpi.com Its high electronegativity, metabolic stability, and lipophilicity make it a common substituent in medicinal chemistry. mdpi.comnih.gov The positioning of the CF3 group on the benzoyl ring of the core structure is a critical determinant of potency.
In the case of 3-[3-(Trifluoromethyl)benzoyl]pyridine, the CF3 group is at the meta-position of the phenyl ring. This placement has specific electronic and steric implications. The electron-withdrawing nature of the CF3 group can influence the charge distribution across the entire molecule, affecting how it binds to a target protein. nih.gov
Research on related compounds demonstrates that altering the position of the trifluoromethyl group can have a dramatic effect on biological activity. Moving the CF3 group from the meta- (3-position) to the ortho- (2-position) or para- (4-position) can change the molecule's conformation and its ability to fit into a binding pocket.
Ortho-substitution: Placing the bulky CF3 group at the 2-position could introduce steric hindrance, potentially forcing the phenyl and pyridine (B92270) rings to twist relative to each other. This conformational change might decrease binding affinity if a more planar structure is preferred by the target.
Para-substitution: A CF3 group at the 4-position would exert a strong, direct electronic effect through resonance along the axis of the carbonyl group, which might be more or less favorable than the inductive effect from the meta-position, depending on the nature of the binding site.
The introduction of a trifluoromethyl group can enhance membrane permeability and increase the compound's stability against metabolic degradation, particularly oxidative processes. mdpi.com However, in some cases, the introduction of a trifluoromethyl group can almost inactivate a compound, possibly due to steric hindrances or unfavorable inductive effects within the target's binding site. mdpi.com
| Position of -CF3 Group | Primary Electronic Effect | Potential Steric Impact | Hypothesized Effect on Potency |
|---|---|---|---|
| 2- (ortho) | Inductive | High (potential for conformational restriction) | Likely decreased due to steric clash |
| 3- (meta) | Inductive | Moderate | Serves as the reference compound activity |
| 4- (para) | Inductive & Resonance | Low | Potentially increased or decreased, highly target-dependent |
Substituent Effects on Pyridine and Phenyl Moieties in Target Interactions
Beyond the critical trifluoromethyl group, the addition of other substituents to either the pyridine or the phenyl ring can further modulate the compound's interaction with its biological target. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a significant role. libretexts.org
On the Phenyl Moiety: The phenyl ring, already influenced by the meta-trifluoromethyl group, can be further modified. Adding an EDG like a methoxy (-OCH3) or methyl (-CH3) group could increase the electron density of the ring system, potentially altering hydrogen bond acceptor or donor strengths in the vicinity. Conversely, adding another EWG, such as a nitro (-NO2) or cyano (-CN) group, would further decrease the ring's electron density. nih.gov Studies on related structures have shown that derivatives with electron-withdrawing groups often exhibit higher levels of inhibitory activity. nih.gov
On the Pyridine Moiety: The pyridine ring's nitrogen atom makes it a hydrogen bond acceptor and imparts a unique electronic character compared to a simple benzene (B151609) ring. researchgate.net The placement of substituents on this ring is critical.
Positions 2 and 6 (ortho to nitrogen): Substituents here can sterically hinder the approach to the nitrogen atom and directly influence its basicity.
Positions 3 and 5 (meta to nitrogen): Substituents at these locations primarily exert their electronic influence without significant steric hindrance to the nitrogen.
Position 4 (para to nitrogen): This position allows for the strongest resonance effects with the ring nitrogen, significantly impacting its electron density and basicity. nih.gov
Analysis of various pyridine derivatives shows that their biological activity is highly dependent on the number, position, and nature of substituents like methoxy, hydroxyl, or halogen groups. nih.gov For instance, bulky substituents introduced close to the pyridine ring can induce regioselectivity in reactions, implying they can also direct the orientation of the molecule within a binding site.
| Ring | Substituent Position | Substituent Type | Example | Predicted Impact on Target Interaction |
|---|---|---|---|---|
| Phenyl | 4- (para) | Electron-Donating (EDG) | -OCH3 | May enhance pi-stacking or cation-pi interactions. |
| Phenyl | 4- (para) | Electron-Withdrawing (EWG) | -CN | May form specific hydrogen bonds or dipole interactions. |
| Pyridine | 4- (para to N) | Electron-Donating (EDG) | -NH2 | Increases basicity of ring nitrogen, potentially strengthening a hydrogen bond. |
| Pyridine | 2- (ortho to N) | Bulky Group | -CH(CH3)2 | May introduce steric hindrance, preventing optimal binding. |
Conformational Preferences and Pharmacophore Model Development from SAR Data
The collective SAR data allows for the development of a pharmacophore model, which is an abstract representation of the key molecular features essential for biological activity. nih.govdergipark.org.tr This model helps to understand the conformational requirements for a ligand to bind effectively to its target. For this compound and its analogs, a pharmacophore model would likely include:
A hydrogen bond acceptor: The carbonyl oxygen and/or the pyridine nitrogen.
An aromatic/hydrophobic region: The phenyl ring.
A second aromatic/hydrophobic region: The pyridine ring.
An electron-withdrawing feature/halogen-bond donor: The trifluoromethyl group.
The relative orientation of these features is critical. SAR data indicating that ortho-substitution on the phenyl ring decreases activity suggests a specific conformational preference where the two rings adopt a non-planar but defined dihedral angle, which would be disrupted by steric bulk. The development of a 3D-pharmacophore model can integrate data from multiple active and inactive compounds to define this optimal spatial arrangement. rsc.org Such models are invaluable tools for virtual screening and designing new compounds with a higher probability of being active. nih.govijper.org
Rational Design Principles for Optimized Analogues
The culmination of SAR and pharmacophore modeling provides a set of principles for the rational design of new, potentially improved analogues. nih.gov The goal is to enhance desired properties like potency and selectivity while minimizing off-target effects. researchgate.net
Based on the SAR of the this compound scaffold, several rational design strategies can be proposed:
Bioisosteric Replacement: The trifluoromethyl group could be replaced with other electron-withdrawing groups of similar size, such as a cyano (-CN) or a pentafluorosulfanyl (-SF5) group, to probe for improved interactions.
Scaffold Hopping: The pyridine ring could be replaced with other nitrogen-containing heterocycles (e.g., pyrimidine (B1678525), pyrazole) to explore different hydrogen bonding patterns and vector orientations of the attached benzoyl group.
Substitution Optimization: Guided by the SAR data, specific positions on the pyridine and phenyl rings can be decorated with small substituents to fine-tune electronic properties and explore additional favorable interactions within the binding pocket. For example, if the pharmacophore model suggests an unoccupied space near the pyridine ring, adding a small methyl or chloro group could increase affinity through van der Waals or halogen bonding interactions.
Conformational Constraint: If a specific dihedral angle between the two rings is found to be optimal, the structure could be modified to lock in this conformation. This can be achieved by introducing a bridging atom or group, reducing the entropic penalty of binding and potentially increasing potency.
These design principles, rooted in a thorough understanding of the compound's SAR, enable a more focused and efficient approach to drug discovery, moving beyond random screening to knowledge-based molecular design.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate in Complex Molecule Construction
3-[3-(Trifluoromethyl)benzoyl]pyridine serves as a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals. The reactivity of its ketone functional group and the electronic nature of the trifluoromethyl-substituted phenyl and pyridine (B92270) rings allow for a variety of chemical transformations.
The benzoylpyridine scaffold is a valuable precursor for the synthesis of a range of heterocyclic compounds. While direct studies originating from this compound are emerging, the established reactivity of related ketones and pyridines suggests its utility in constructing systems such as pyrimidines, triazoles, and quinazolines.
For instance, the synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335). bu.edu.egresearchgate.net The ketone moiety in this compound can be elaborated to form a suitable 1,3-dicarbonyl precursor, which can then be cyclized to afford trifluoromethyl-substituted pyrimidines. mdpi.com These pyrimidine rings are core structures in many biologically active molecules. researchgate.net
Similarly, the construction of 1,2,3-triazole rings can be achieved via Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. beilstein-journals.orgnih.gov this compound can be chemically modified to incorporate either an azide or an alkyne functionality, thus serving as a key intermediate in the synthesis of novel triazole derivatives. derpharmachemica.com The trifluoromethyl group in such structures is often introduced to enhance the biological efficacy of the resulting compounds. beilstein-journals.org
Furthermore, quinazoline (B50416) synthesis can be accomplished through various methods, including the reaction of 2-aminobenzophenones with a nitrogen source. organic-chemistry.orgopenmedicinalchemistryjournal.comnih.gov The benzoyl portion of this compound is analogous to the benzophenone (B1666685) structure, suggesting its potential as a starting material for the synthesis of quinazolines bearing a trifluoromethyl-substituted phenyl group and a pyridyl moiety.
The trifluoromethylpyridine motif is a well-established pharmacophore in both the pharmaceutical and agrochemical industries. researchoutreach.orgnih.gov The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chigroup.site Consequently, this compound represents a valuable scaffold for the development of new therapeutic agents and crop protection chemicals.
In the agrochemical sector, trifluoromethylpyridine derivatives have been successfully commercialized as insecticides, fungicides, and herbicides. researchoutreach.orgchigroup.site For example, novel insecticides containing a trifluoromethylpyridine skeleton linked to a 1,3,4-oxadiazole (B1194373) moiety have demonstrated significant biological activity. rsc.orgnih.gov The derivatization of the benzoyl group in this compound could provide a straightforward route to such complex molecules. Research has shown that trifluoromethyl-substituted pyridine derivatives exhibit potent fungicidal properties. researchoutreach.org Additionally, compounds incorporating the 3-(trifluoromethyl)phenoxy group, structurally related to the subject compound, have been investigated as bleaching herbicides. researchgate.net
The derivatization of this compound can lead to a wide array of precursors. The following table illustrates potential derivatization pathways and the resulting classes of compounds.
| Starting Material | Reagent/Reaction Condition | Product Class | Potential Application |
| This compound | Hydrazine (B178648) derivatives | Pyrazolines/Pyridazines | Pharmaceutical |
| This compound | Hydroxylamine | Oximes/Oxazines | Agrochemical |
| This compound | Grignard reagents | Tertiary alcohols | Synthetic intermediate |
| This compound | Wittig reagents | Alkenes | Materials Science |
Potential Applications in Advanced Materials Development
The incorporation of fluorine atoms, and specifically trifluoromethyl groups, into organic molecules can impart unique electronic and optical properties. This has led to growing interest in trifluoromethylated compounds for applications in advanced materials, such as organic electronics and optical devices.
The electronic properties of organic materials are critical for their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron density distribution within a molecule, thereby affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The introduction of trifluoromethyl groups into polyimides, for example, has been shown to reduce the dielectric constant and water absorption of the resulting films, which are desirable properties for microelectronics applications. researchgate.net While specific research on the electronic material properties of this compound is not yet widespread, the presence of both the electron-withdrawing trifluoromethyl group and the π-conjugated system of the benzoyl and pyridine rings suggests its potential as a building block for novel electronic materials. Theoretical studies on related fluorinated phenylpyridines have been conducted to understand their electronic properties. researchgate.net
The unique electronic structure of fluorinated organic compounds can also lead to interesting optical properties, including fluorescence and nonlinear optical (NLO) behavior. These properties are sought after for applications in organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and optical data storage.
Derivatives of pyridine are known to exhibit fluorescence, and the introduction of a trifluoromethyl group can modulate the emission wavelength and quantum yield. mdpi.comnih.gov For instance, certain trifluoromethyl-substituted pyridine and pyrimidine-based compounds have been developed as fluorescent probes for lipid droplet bioimaging. mdpi.com The styrylpyridinium derivatives also show interesting fluorescent properties for cell imaging. nih.gov
Furthermore, the combination of electron-donating and electron-withdrawing groups within a π-conjugated system is a common design strategy for materials with high NLO activity. The benzoylpyridine structure of the title compound, with its electron-deficient pyridine ring and the potential for further functionalization, makes it an interesting candidate for the synthesis of new NLO materials. ymerdigital.com Research into the photochromic properties of related structures, such as benzoyl-substituted chromones, also suggests potential avenues for the application of this compound derivatives in light-responsive materials. researchgate.net While direct experimental data on the optical properties of this compound is limited, the characteristics of its constituent moieties point towards a promising area for future research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-[3-(Trifluoromethyl)benzoyl]pyridine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated pyridine precursor under palladium catalysis. For example, in the synthesis of related pyridine derivatives, Pd(dppf)Cl₂ and microwave-assisted heating (120°C, 2–3 h) are used to achieve efficient coupling . Post-synthetic modifications, such as hydroxylation or reduction (e.g., NaBH₄ in MeOH/DCM), may follow to optimize functional group compatibility .
Q. How is the structural characterization of this compound performed in academic research?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹⁹F NMR is critical for verifying trifluoromethyl group integration, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives . UV/vis spectroscopy can also assess electronic properties influenced by substituents .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Ethoxyresorufin-O-deethylase (EROD) assays are widely used to measure CYP1B1 inhibition, a key enzyme in estrogen metabolism linked to cancer. IC₅₀ values are determined by monitoring the inhibition of resorufin formation, with comparisons to reference inhibitors like α-naphthoflavone . Cell viability assays (e.g., MTT) may further assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How do computational methods like molecular docking and DFT studies enhance the understanding of this compound’s enzyme interactions?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies potential binding modes within enzyme active sites, such as CYP1B1. For instance, the pyridine ring and trifluoromethyl group may engage in π-π stacking and hydrophobic interactions, respectively. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals to predict reactivity and stability . These methods help rationalize structure-activity relationships (SAR) and guide structural optimization .
Q. How can researchers resolve contradictions in inhibitory activity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme source, substrate concentration). Systematic SAR studies comparing substituent effects (e.g., pyridine position, hydroxylation at C17β) are critical. For example, C2-pyridine derivatives exhibit 6-fold higher CYP1B1 inhibition than C3/C4 analogs due to optimized steric fit in the catalytic pocket . Meta-analyses of kinetic parameters (Km, Vmax) and competitive inhibition assays further clarify mechanistic differences.
Q. What strategies are employed to improve the metabolic stability of this compound derivatives?
- Methodological Answer : Metabolic stability is assessed via liver microsomal assays (e.g., rat or human microsomes) to identify vulnerable sites (e.g., benzylic hydroxylation). Fluorination or deuteration at metabolically labile positions can reduce oxidative degradation. Pharmacokinetic studies in rodent models track plasma concentration-time profiles, with LC-MS/MS quantification validating improvements .
Q. How does this compound interact with non-enzymatic biological targets, such as DNA or membrane receptors?
- Methodological Answer : Pyridine derivatives stabilize DNA under acidic conditions via cationic interactions, as shown in circular dichroism (CD) and thermal denaturation studies. For receptor targeting, radioligand binding assays (e.g., with ³H-labeled compounds) quantify affinity for GPCRs or ion channels. Molecular dynamics simulations (e.g., GROMACS) model lipid bilayer penetration and receptor docking .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
